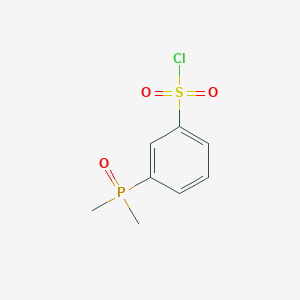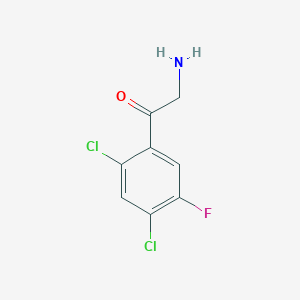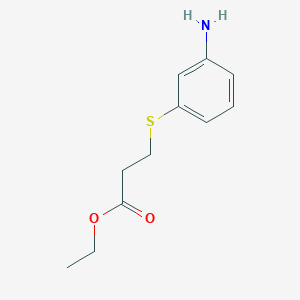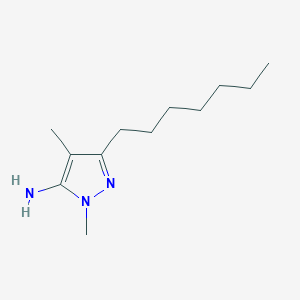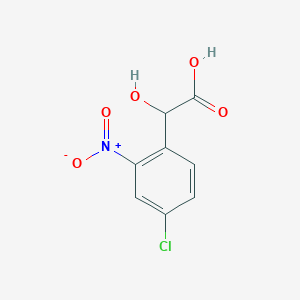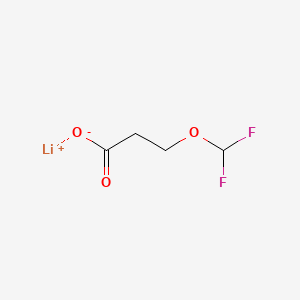
Lithium(1+)3-(difluoromethoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)3-(difluoromethoxy)propanoate: is an organometallic compound that features a lithium ion coordinated to a 3-(difluoromethoxy)propanoate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+)3-(difluoromethoxy)propanoate typically involves the reaction of lithium hydroxide with 3-(difluoromethoxy)propanoic acid. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
LiOH+HOOC-CH2-OCHF2→LiOOC-CH2-OCHF2+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production.
化学反应分析
Types of Reactions: Lithium(1+)3-(difluoromethoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylates and carbonyl compounds.
Reduction: Alcohols and alkanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
科学研究应用
Chemistry: Lithium(1+)3-(difluoromethoxy)propanoate is used as a reagent in organic synthesis, particularly in the formation of difluoromethoxy-containing compounds which are valuable intermediates in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy groups on biological activity and metabolic pathways.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Lithium(1+)3-(difluoromethoxy)propanoate involves its interaction with molecular targets through the difluoromethoxy group. This group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The lithium ion can also play a role in stabilizing the compound’s structure and enhancing its solubility in polar solvents.
相似化合物的比较
Lithium difluoro(oxalato)borate (LiDFOB): Used in high-voltage lithium-ion batteries.
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Commonly used in electrolytes for lithium-ion batteries.
Lithium hexafluorophosphate (LiPF₆): Widely used in commercial lithium-ion batteries.
Uniqueness: Lithium(1+)3-(difluoromethoxy)propanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and advanced materials.
属性
分子式 |
C4H5F2LiO3 |
|---|---|
分子量 |
146.0 g/mol |
IUPAC 名称 |
lithium;3-(difluoromethoxy)propanoate |
InChI |
InChI=1S/C4H6F2O3.Li/c5-4(6)9-2-1-3(7)8;/h4H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI 键 |
DELWAGKCBKYTEI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C(COC(F)F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)

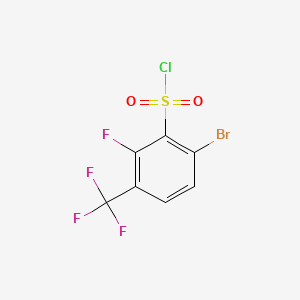
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
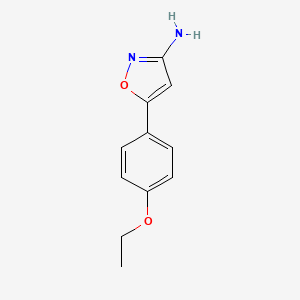

![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
